4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde
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Description
4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde is a useful research compound. Its molecular formula is C16H15ClN2O2S and its molecular weight is 334.82. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Structural Characterization
Research on related chemical compounds, such as those involving carbaldehydes and complex heterocyclic structures, often focuses on the synthesis and characterization of new chemical entities. For instance, studies have detailed the synthesis of new compounds through reactions involving carbaldehydes and have characterized these compounds using various spectroscopic methods. This type of research is foundational for understanding the chemical behavior and potential applications of complex molecules (Konidaris et al., 2012; El‐mahdy et al., 2009).
Antimicrobial Applications
Some related compounds have been evaluated for their antimicrobial properties. For example, Schiff's bases derived from carbaldehyde compounds have shown activity against a range of microbial pathogens. This suggests potential applications in developing new antimicrobial agents (Bairagi et al., 2009).
Catalysis and Organic Transformations
Compounds featuring complex heterocyclic structures have been utilized in catalysis, significantly impacting organic synthesis. Research has highlighted their role in facilitating various organic reactions, offering pathways to synthesize valuable chemical products efficiently (Hasaninejad et al., 2013).
Drug Design and Medicinal Chemistry
The structural motifs found in related compounds are of interest in drug design and medicinal chemistry, where their interactions with biological targets can lead to the development of new therapeutic agents. While direct research on "4-Chloro-13-oxo-1,2,7,8,9,10,11,13-octahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepine-3-carbaldehyde" may not be available, the study of structurally similar compounds provides valuable insights into potential biomedical applications (Konno et al., 1989).
Properties
IUPAC Name |
16-chloro-10-oxo-18-thia-2,9-diazatetracyclo[9.7.0.03,9.012,17]octadeca-1(11),2,12(17),15-tetraene-15-carbaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c17-13-9(8-20)5-6-10-12-15(22-14(10)13)18-11-4-2-1-3-7-19(11)16(12)21/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REMANBWOZNJDMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC3=C(C4=C(S3)C(=C(CC4)C=O)Cl)C(=O)N2CC1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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